molecular formula C9H10Cl2O B184520 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one CAS No. 14789-73-2

4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one

Cat. No. B184520
CAS RN: 14789-73-2
M. Wt: 205.08 g/mol
InChI Key: OVJHGAXYMVWABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one, also known as DDQ, is a chemical compound that is widely used in scientific research. It is a powerful oxidizing agent that is commonly used in organic synthesis to convert alcohols to carbonyl compounds, and it has also been studied for its potential therapeutic applications. In

Mechanism Of Action

The mechanism of action of 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one is complex and not fully understood. It is believed to act as a single-electron oxidant, generating a radical cation intermediate that can undergo a variety of reactions. 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one can also act as a two-electron oxidant, generating a dication intermediate that can undergo further reactions.

Biochemical And Physiological Effects

4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one has also been shown to inhibit the growth of certain bacteria and fungi, and it has been studied for its potential use as an insecticide.

Advantages And Limitations For Lab Experiments

4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one has several advantages for use in lab experiments. It is a powerful oxidizing agent that can be used in a wide range of organic synthesis reactions. It is also relatively stable and easy to handle. However, 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one can be difficult to work with due to its strong oxidizing properties, and it can be expensive to purchase.

Future Directions

There are several future directions for research on 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one. One area of interest is its potential therapeutic applications in cancer treatment. Further research is needed to fully understand the mechanism of action of 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one and its effects on cancer cells. 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one also has potential applications in materials science, particularly in the development of new catalysts and sensors. Finally, there is a need for research on the environmental impact of 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one, particularly in terms of its potential toxicity to aquatic organisms.

Synthesis Methods

4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one can be synthesized by the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-oneCN) with 2,4-dimethylcyclohexa-2,5-dien-1-one. The reaction proceeds via a Diels-Alder reaction to form an intermediate, which then undergoes a rearrangement to form 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one.

Scientific Research Applications

4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one has a wide range of scientific research applications. It is commonly used in organic synthesis as an oxidizing agent to convert alcohols to carbonyl compounds. It has also been studied for its potential therapeutic applications, particularly in cancer research. 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one has been shown to induce apoptosis in cancer cells by increasing oxidative stress and DNA damage.

properties

CAS RN

14789-73-2

Product Name

4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one

Molecular Formula

C9H10Cl2O

Molecular Weight

205.08 g/mol

IUPAC Name

4-(dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C9H10Cl2O/c1-6-5-9(2,8(10)11)4-3-7(6)12/h3-5,8H,1-2H3

InChI Key

OVJHGAXYMVWABG-UHFFFAOYSA-N

SMILES

CC1=CC(C=CC1=O)(C)C(Cl)Cl

Canonical SMILES

CC1=CC(C=CC1=O)(C)C(Cl)Cl

Other CAS RN

14789-73-2

Origin of Product

United States

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